xanthohumol B

Description

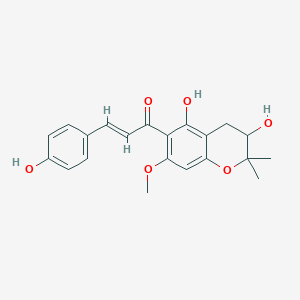

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3,5-dihydroxy-7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-21(2)18(24)10-14-16(27-21)11-17(26-3)19(20(14)25)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQGMEWOCKDLDE-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317586 | |

| Record name | Xanthohumol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189308-10-9 | |

| Record name | Xanthohumol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189308-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Genetic Regulation of Xanthohumol

De Novo Biosynthesis of Xanthohumol (B1683332)

The de novo synthesis of xanthohumol is initiated from simple metabolic precursors derived from glucose. repec.orgdicp.ac.cn Through metabolic engineering, organisms like Saccharomyces cerevisiae have been harnessed to produce xanthohumol by introducing the necessary biosynthetic genes and optimizing the flow of metabolites through these foundational pathways. nih.govnih.gov This process requires the careful balancing of three parallel modules: the synthesis of p-coumaroyl-CoA, the supply of malonyl-CoA, and the generation of dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net

The aromatic pathway, also known as the phenylpropanoid pathway, is responsible for producing the p-coumaroyl-CoA starter unit. wikipedia.orggenome.jp This pathway begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimic acid pathway. taylorandfrancis.com

The conversion of L-phenylalanine to p-coumaroyl-CoA involves a sequence of three key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. taylorandfrancis.comresearchgate.net

Cinnamate-4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.netresearchgate.net

Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. researchgate.netfrontiersin.org This molecule serves as the direct precursor for the chalcone (B49325) synthase enzyme. researchgate.net

In some organisms, an alternative route exists where tyrosine ammonia-lyase (TAL) can directly convert L-tyrosine to p-coumaric acid in a single step. nih.gov

| Enzyme | Abbreviation | Function in Pathway | Substrate | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | First committed step in the phenylpropanoid pathway. | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of the aromatic ring. | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid for subsequent reactions. | p-Coumaric acid | p-Coumaroyl-CoA |

Malonyl-CoA serves as the primary extender unit in flavonoid biosynthesis. wikipedia.orgnih.gov It is the product of the carboxylation of acetyl-CoA, a central metabolite in carbon metabolism. This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) , which uses bicarbonate and ATP. nih.govresearchgate.net

For the synthesis of the chalcone backbone of xanthohumol, one molecule of p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA. genome.jp Therefore, a sufficient and continuous supply of malonyl-CoA is crucial for high-level production. researchgate.net Metabolic engineering efforts often target the overexpression of ACC to increase the intracellular pool of malonyl-CoA, thereby driving the metabolic flux towards flavonoid production. nih.govspringernature.com

The characteristic prenyl group of xanthohumol is derived from dimethylallyl pyrophosphate (DMAPP). researchgate.net DMAPP is a five-carbon isoprenoid precursor synthesized through one of two independent pathways: the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway. researchgate.netnih.gov

The MVA Pathway: Typically operating in the cytoplasm of plants, as well as in animals, fungi, and archaea, the MVA pathway begins with acetyl-CoA. researchgate.netnih.gov Through a series of enzymatic reactions involving the key intermediate mevalonate, the pathway produces isopentenyl pyrophosphate (IPP), which is then isomerized to DMAPP by the enzyme IPP isomerase. nih.govmdpi.com

The MEP Pathway: This pathway is found in most bacteria, green algae, and in the plastids of plant cells. nih.govnih.gov It starts from pyruvate and glyceraldehyde-3-phosphate and proceeds through a distinct set of intermediates, with MEP being the first committed molecule, to ultimately produce both IPP and DMAPP. nih.govresearchgate.net

The availability of DMAPP is often a rate-limiting factor in the biosynthesis of prenylated natural products like xanthohumol. repec.orgnih.gov Consequently, enhancing the expression of key enzymes in either the MVA or MEP pathway is a common strategy in metabolic engineering to boost the supply of this essential prenyl donor. researchgate.net

| Pathway | Cellular Location (in Plants) | Starting Precursors | Key Intermediate | Final Products |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic acid | IPP and DMAPP |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | IPP and DMAPP |

The assembly of precursors into the final xanthohumol molecule is orchestrated by a series of specific enzymes. These catalysts ensure the precise formation of chemical bonds and structural features.

Phenylalanine ammonia-lyase (PAL) is the gateway enzyme that channels carbon from primary metabolism (L-phenylalanine) into the vast network of phenylpropanoid secondary metabolism. nih.govoup.com It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. oup.comresearchgate.net

Enzymatic Steps and Catalysts

Cinnamate 4-Hydroxylase (C4H)

Cinnamate 4-hydroxylase (C4H) is a crucial enzyme that functions early in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. nih.govresearchgate.net C4H catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid (4-hydroxy-cinnamate), a key intermediate for the biosynthesis of flavonoids and other compounds. nih.govnih.gov As a monooxygenase, the catalytic activity of C4H is dependent on electrons provided by NADPH cytochrome P450 reductase (CPR). nih.gov The reaction it catalyzes is a vital step that provides the necessary precursor for the subsequent enzymatic reactions in the xanthohumol biosynthetic pathway. nih.gov In many plants, C4H is encoded by a multigene family, with different isoforms potentially playing distinct roles in the production of various secondary metabolites. nih.gov

4-Coumarate CoA Ligase (4CL)

Following the formation of p-coumaric acid, 4-Coumarate CoA Ligase (4CL) catalyzes the next critical step. This enzyme is positioned at a key branch point in the general phenylpropanoid pathway. nih.govresearchgate.net Its primary function is to activate hydroxycinnamic acids by converting them into their corresponding coenzyme A (CoA) thioesters. researchgate.netfrontiersin.org Specifically, in the xanthohumol pathway, 4CL ligates a CoA molecule to p-coumaric acid, forming p-coumaroyl-CoA. nih.govnih.govnih.gov This activated molecule serves as the starter unit for the subsequent condensation reactions catalyzed by chalcone synthase. nih.govnih.gov The action of 4CL is essential for channeling metabolic precursors into the flavonoid biosynthesis branch. researchgate.netfrontiersin.org Plants typically possess multiple isoforms of 4CL, which can differ in their substrate preferences and expression patterns, thereby contributing to the diverse metabolic profile of the plant. nih.govfrontiersin.org For the engineered de novo biosynthesis of xanthohumol in yeast, a specific 4-coumarate-coenzyme A ligase encoded by the gene HlCCL1 from hops has been utilized. nih.gov

Chalcone Synthase (CHS)

Chalcone Synthase (CHS) is the first enzyme committed to the flavonoid biosynthetic pathway. wikipedia.orgresearchgate.netfrontiersin.org It belongs to the type III family of polyketide synthases (PKS). wikipedia.orgnih.gov CHS catalyzes a sequential condensation reaction, combining one molecule of p-coumaroyl-CoA (the starter molecule) with three molecules of malonyl-CoA (the extender units). nih.govresearchgate.netfrontiersin.org This process involves a series of decarboxylation, condensation, and cyclization reactions, culminating in the formation of naringenin (B18129) chalcone, which is chemically known as 2′,4,4′,6′-tetrahydroxychalcone. frontiersin.orgnih.gov Functioning as a homodimer, the CHS enzyme possesses two independent active sites. nih.gov A specific gene identified in the glandular trichomes of hops, CHS_H1, has been shown to be particularly important for flavonoid biosynthesis, including the production of the chalcone backbone required for xanthohumol. nih.govnih.govishs.org

O-Methyltransferase (OMT)

The final enzymatic step in the biosynthesis of xanthohumol is a methylation reaction. nih.govnih.govnih.gov This conversion is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). nih.govnih.gov Research has identified a specific enzyme in hops, designated as OMT1, which performs this crucial function. nih.govnih.gov OMT1, systematically named desmethylxanthohumol (B55510) 6'-O-methyltransferase, specifically catalyzes the transfer of a methyl group from SAM to the 6'-hydroxyl group of desmethylxanthohumol, thereby forming xanthohumol. nih.govnih.govqmul.ac.uk The gene encoding OMT1 is highly expressed in the lupulin glands of the hop plant, which is the primary site of xanthohumol synthesis. nih.gov It is important to note that hops contain other O-methyltransferases, such as OMT2, which has a broader range of substrates but does not produce xanthohumol. nih.govnih.govuniprot.org OMT2 can methylate xanthohumol at a different position to form 4-O-methylxanthohumol. nih.govuniprot.org

Role of Polyketide Synthase (PKS) in Chalconoid Synthesis

Chalconoid synthesis is fundamentally a product of the polyketide pathway, with Chalcone Synthase (CHS) being a key member of the type III polyketide synthase (PKS) family. wikipedia.orgnih.govnih.gov Type III PKSs represent the simplest class of these enzymes, both structurally and mechanistically. nih.govnih.gov These enzymes typically function as homodimers and catalyze the iterative condensation of acyl-CoA precursors to build a polyketide chain. nih.govmdpi.com The process begins with a starter molecule, such as p-coumaroyl-CoA, which is sequentially condensed with several extender units, most commonly malonyl-CoA. researchgate.net The versatility of PKS enzymes allows for the generation of a vast array of natural products, with the final structure being determined by the specific starter molecule used, the number of condensation cycles, and the precise mechanism of the final cyclization reaction. nih.gov In the synthesis of chalconoids, CHS specifically catalyzes three condensation reactions with malonyl-CoA before an intramolecular Claisen condensation reaction forms the characteristic chalcone ring system. nih.gov

Regulation of Biosynthesis

A significant bottleneck and key regulatory point in the pathway has been identified as the prenylation step catalyzed by HlPT-1. nih.govresearchgate.netnih.gov This step is often the rate-limiting factor in the production of desmethylxanthohumol. nih.gov Furthermore, the expression of the genes encoding the biosynthetic enzymes is another layer of regulation. For instance, the differential expression of various C4H gene isoforms is linked to specific cis-acting regulatory elements found in their promoter regions, indicating that the pathway is subject to transcriptional control. nih.gov

Data Tables

Table 1: Key Enzymes in Xanthohumol Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate CoA Ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Humulus lupulus Prenyltransferase 1 | HlPT-1 | Naringenin Chalcone, DMAPP | Desmethylxanthohumol |

| O-Methyltransferase 1 | OMT1 | Desmethylxanthohumol, SAM | Xanthohumol |

Transcriptional Regulation of Biosynthetic Genes

The production of xanthohumol is governed by the expression of a suite of biosynthetic genes. The regulation of these genes is a critical determinant of the final concentration of xanthohumol in the hop plant. Several transcription factors (TFs) from families such as bHLH, MYB, WDR, and WRKY have been identified as key regulators of this pathway. mdpi.comiung.pl

Key enzymes and their corresponding genes in the xanthohumol biosynthetic pathway include:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. wikipedia.orgresearchgate.net

4-coumarate:CoA ligase (4CL) : Activates 4-coumarate to form 4-coumaroyl-CoA, a key precursor for chalcone synthase.

Chalcone synthase (CHS_H1) : A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. wikipedia.orgresearchgate.net

O-methyltransferase 1 (OMT1) : Responsible for the methylation of a hydroxyl group on the chalcone backbone. mdpi.comresearchgate.net

Prenyltransferases (PT1 and PT2) : These enzymes catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the chalcone ring, a crucial step in the formation of prenylated flavonoids like xanthohumol. mdpi.com

The expression of these genes is orchestrated by a complex interplay of transcription factors. For instance, the transcription factor WRKY1 has been shown to activate the promoters of CHS_H1, PT1, and OMT1. mdpi.comiung.pl Furthermore, WRKY1 can auto-activate its own promoter, amplifying its regulatory effect. mdpi.comiung.pl The activity of the CHS_H1 promoter is also regulated by MBW complexes, which consist of MYB, bHLH, and WDR proteins. mdpi.comiung.pl The OMT1 promoter can be activated by binary complexes of WRKY1/WDR1 and WDR1/MYB1. mdpi.comiung.pl Conversely, some transcription factors, such as MYB8, can act as repressors, downregulating the expression of OMT1 and PT1. mdpi.comiung.pl

| Gene | Enzyme | Function in Xanthohumol Biosynthesis | Key Transcriptional Regulators |

|---|---|---|---|

| PAL | Phenylalanine ammonia-lyase | Converts L-phenylalanine to cinnamic acid. wikipedia.orgresearchgate.net | Regulated by developmental and environmental cues. |

| 4CL | 4-coumarate:CoA ligase | Activates 4-coumarate to 4-coumaroyl-CoA. | Co-regulated with other pathway genes. |

| CHS_H1 | Chalcone synthase | Synthesizes the chalcone backbone. wikipedia.orgresearchgate.net | Activated by WRKY1 and MBW complexes (MYB/bHLH/WDR). mdpi.comiung.pl |

| OMT1 | O-methyltransferase 1 | Methylates the chalcone intermediate. mdpi.comresearchgate.net | Activated by WRKY1, WRKY1/WDR1, and WDR1/MYB1 complexes; repressed by MYB8. mdpi.comiung.pl |

| PT1, PT2 | Prenyltransferases | Adds a prenyl group to the chalcone. mdpi.com | Activated by WRKY1; repressed by MYB8. mdpi.comiung.pl |

Environmental and Developmental Influences on Gene Expression

The expression of xanthohumol biosynthetic genes is not static but is influenced by a variety of external and internal cues. Environmental conditions and the developmental stage of the plant play a significant role in modulating the transcriptional activity of these genes, thereby affecting the accumulation of xanthohumol. mdpi.com

Developmental Stage: The expression of genes such as BCAT1, CHS_H1, PT1, PT2, and OMT1 is significantly higher in the hop cones, specifically in the lupulin glands, compared to other parts of the plant like leaves. mdpi.comiung.pl For instance, the activity of PT1 and PT2 can be 100 to 170 times greater in lupulin glands than in leaves. mdpi.com The expression levels of these genes can also vary depending on the developmental stage of the cones. mdpi.com

Environmental Factors:

Heat and Water Stress: High temperatures and low-water conditions have been demonstrated to negatively affect the expression of key biosynthetic genes. nih.gov Heat stress, in particular, can lead to the significant downregulation of genes related to naringenin-chalcone synthase activity, suggesting that xanthohumol biosynthesis is compromised under such conditions. nih.gov Compound stress involving both high temperature and low water has been shown to down-regulate the expression of chalcone synthase and prenyltransferase transcripts. nih.gov

| Factor | Influence on Gene Expression | Affected Genes | Outcome |

|---|---|---|---|

| Developmental Stage (Cones vs. Leaves) | Significantly higher expression in cones, particularly lupulin glands. mdpi.comiung.pl | CHS_H1, PT1, PT2, OMT1. mdpi.comiung.pl | Localization of xanthohumol synthesis in cones. |

| Nitrogen Availability | Can alter gene expression, though the effect is cultivar-specific. mdpi.com | PAL. mdpi.com | Variable impact on final xanthohumol concentration. mdpi.com |

| Heat Stress | Downregulation of key biosynthetic genes. nih.gov | Chalcone synthase. nih.gov | Reduced xanthohumol production. nih.gov |

| Low-Water Stress | Can contribute to the downregulation of biosynthetic genes, especially in combination with heat stress. nih.gov | Chalcone synthase, prenyltransferase. nih.gov | Compromised xanthohumol biosynthesis. nih.gov |

Microbial Biosynthesis of Xanthohumol and Related Compounds

The complex biosynthetic pathway and low abundance of xanthohumol in nature have driven research into alternative production methods, with microbial biosynthesis emerging as a promising approach. nih.govnih.govuconn.edu This involves engineering microorganisms, such as the yeast Saccharomyces cerevisiae, to produce xanthohumol and its precursors de novo from simple carbon sources like glucose. nih.govnih.govuconn.edu

The reconstruction of the xanthohumol biosynthetic pathway in a microbial host requires the introduction of the necessary plant-derived genes. researchgate.net This typically involves a modular approach, where different parts of the pathway are engineered and optimized. nih.gov For instance, the pathway can be divided into modules for the production of p-coumaroyl-CoA, the supply of malonyl-CoA, prenylation, and methylation. nih.gov

Key steps in engineering microbial biosynthesis of xanthohumol include:

Introduction of the core flavonoid pathway: This involves expressing genes encoding enzymes like tyrosine ammonia-lyase (TAL) from bacteria such as Flavobacterium johnsoniae, 4-coumarate:CoA ligase, and chalcone synthase to produce the naringenin chalcone precursor. nih.gov

Enhancing precursor supply: The availability of precursors like malonyl-CoA and dimethylallyl pyrophosphate (DMAPP) is often a limiting factor. Strategies to address this include overexpressing genes in the native yeast pathways, such as ACC1 for malonyl-CoA production, and genes of the mevalonate (MVA) pathway for DMAPP synthesis. nih.govresearchgate.net

Introducing prenylation and methylation steps: The plant genes for prenyltransferase (PT1L) and O-methyltransferase (OMT1) are introduced to convert the chalcone intermediate into demethylxanthohumol (DMX) and finally to xanthohumol. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Biological Activities

Oxidative Stress Modulation

A primary mechanism through which xanthohumol (B1683332) B exerts its effects is by modulating oxidative stress. This involves both direct interaction with reactive oxygen species (ROS) and the upregulation of the body's intrinsic antioxidant defense systems. mdpi.comgoogle.com

Free Radical Scavenging Capabilities

Xanthohumol B has demonstrated significant potential as an antioxidant through its ability to directly scavenge physiologically relevant reactive oxygen species. aacrjournals.org This capacity is largely attributed to the hydroxyl groups in its chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com The primary mechanisms involved are hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.comresearchgate.net

Research has identified this compound as a potent scavenger of the highly reactive hydroxyl radical (•OH). aacrjournals.orgresearchgate.net In the Hydroxyl Radical Antioxidant Capacity (HORAC) assay, this compound demonstrated exceptionally high scavenging ability. researchgate.netresearchgate.net Studies using the Oxygen Radical Absorbance Capacity (ORAC) assay, adapted to detect hydroxyl radicals, found that this compound at a concentration of 1 μM was significantly more potent than Trolox, a water-soluble vitamin E analogue used as a reference compound. aacrjournals.orgmdpi.com Specifically, it was found to be nine times more effective than Trolox in scavenging hydroxyl radicals. mdpi.commdpi.com This potent activity may be partially mediated by its metal ion chelating properties. researchgate.net

This compound is also an effective scavenger of peroxyl radicals (ROO•). aacrjournals.org The ORAC assay, which measures peroxyl radical scavenging capacity, has been used to quantify this activity. aacrjournals.orgresearchgate.net In this assay, this compound was shown to be 2.9 to 3 times more potent than the reference compound Trolox at a concentration of 1 μM. aacrjournals.orgmdpi.commdpi.com

This compound is capable of both scavenging superoxide (B77818) anion radicals (O₂⁻•) and inhibiting their production. aacrjournals.orgscielo.brscielo.br In a system utilizing xanthine/xanthine oxidase to generate superoxide, this compound inhibited its production with a half-maximal inhibitory concentration (IC₅₀) of 27.7 ± 4.9 μM. mdpi.com Furthermore, in a cellular model using TPA-stimulated HL-60 cells, this compound demonstrated more potent inhibition of superoxide anion radical production with an IC₅₀ value of 2.6 ± 0.4 μM, suggesting it may also interfere with the signal transduction cascade that leads to superoxide production. aacrjournals.orgmdpi.com

Table 1: Free Radical Scavenging Activity of this compound

| Radical Species | Assay/System | Finding | Comparative Potency | Source(s) |

|---|---|---|---|---|

| Hydroxyl Radical (•OH) | ORAC Assay | Effective scavenger | 9-fold more potent than Trolox | aacrjournals.orgmdpi.commdpi.com |

| Peroxyl Radical (ROO•) | ORAC Assay | Effective scavenger | 2.9 to 3-fold more potent than Trolox | aacrjournals.orgmdpi.commdpi.com |

| Superoxide Anion (O₂⁻•) | Xanthine/Xanthine Oxidase | Inhibition of production | IC₅₀: 27.7 ± 4.9 μM | mdpi.com |

| Superoxide Anion (O₂⁻•) | TPA-stimulated HL-60 cells | Inhibition of production | IC₅₀: 2.6 ± 0.4 μM | aacrjournals.orgmdpi.com |

Regulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, this compound enhances cellular resilience to oxidative stress by activating endogenous defense pathways. mdpi.com It modulates signaling pathways that regulate the expression of a suite of antioxidant and detoxifying enzymes. mdpi.comresearchgate.net

A key mechanism underlying this compound's cytoprotective effects is the activation of the Nuclear Factor E2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.comresearchgate.netacs.org The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by a repressor protein, Keap1 (Kelch-like ECH associated protein 1). mdpi.comnih.gov

Research indicates that this compound functions as a novel small-molecule activator of Nrf2 in neuronal cells. acs.org The proposed mechanism involves the α,β-unsaturated ketone structure in this compound, which is a weak electrophile. acs.orgnih.gov This structure allows this compound to interact with and covalently modify the Keap1 protein, likely on its cysteine residues. nih.govacs.org This modification of Keap1 leads to the release of Nrf2, allowing it to translocate to the nucleus. bioactivetech.pl

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various cytoprotective genes. nih.govacs.org This binding initiates the transcription of a panel of phase II detoxifying and antioxidant enzymes. acs.orgnih.gov Studies have shown that pretreatment of cells with this compound significantly upregulates the expression of Nrf2 target genes and their corresponding proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), glutathione (B108866), thioredoxin, and thioredoxin reductase. acs.orgbioactivetech.pl This activation of the Nrf2/ARE pathway provides an indirect but powerful antioxidant effect, enhancing the cell's capacity to neutralize toxins and reactive oxygen species. acs.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 8-prenylnaringenin (B1664708) | |

| Acetaminophen | APAP |

| Glutathione | GSH |

| Heme oxygenase-1 | HO-1 |

| Hydroxyl radical | •OH |

| Isoxanthohumol (B16456) | IX |

| Keap1 | Kelch-like ECH associated protein 1 |

| Menadione | |

| NAD(P)H:quinone oxidoreductase | NQO1, QR |

| Nuclear Factor E2-Related Factor 2 | Nrf2 |

| Peroxyl radical | ROO• |

| Superoxide anion radical | O₂⁻• |

| Tetrahydroxanthohumol | |

| Trolox |

Induction of Detoxifying Enzymes (e.g., Quinone Reductase)

This compound has been identified as a potent inducer of quinone reductase (QR), a key phase II detoxifying enzyme. mdpi.comacs.orgfrontiersin.org This induction is a significant mechanism behind its chemopreventive potential. mdpi.comacs.org The process is mediated through the Keap1-Nrf2 signaling pathway. mdpi.comacs.orgbioactivetech.pl

This compound interacts with Kelch-like ECH-associated protein 1 (Keap1), a protein that sequesters Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm. mdpi.comacs.org By binding to cysteine residues on Keap1, this compound facilitates the release and nuclear translocation of Nrf2. acs.orgacs.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence in the regulatory region of target genes, leading to the transcriptional activation of detoxifying enzymes like QR. acs.orgbioactivetech.placs.org

Studies using Hepa1c1c7 murine liver cells have demonstrated that this compound increases the activity of quinone reductase by several fold at concentrations above 1 µM. frontiersin.org In HepG2-ARE-C8 cells, this compound was shown to increase ARE-mediated reporter activity in a dose-dependent manner. acs.org The concentration of this compound required to double the specific activity of QR (CD value) was determined to be 1.7 ± 0.7 μM. acs.org

The induction of QR by this compound has been shown to have a protective effect against DNA damage. In Hepa1c1c7 cells, pretreatment with this compound significantly inhibited DNA single-strand breaks induced by menadione, a quinone that can cause oxidative stress. acs.org This protective effect was reversed by dicumarol, a QR inhibitor, confirming the role of QR induction in this process. acs.org

Table 1: Effect of this compound on Quinone Reductase Activity

| Cell Line | Effect | Mechanism | Key Findings | Citation |

|---|---|---|---|---|

| Hepa1c1c7 | Induction of Quinone Reductase | Activation of Nrf2/ARE pathway | CD value of 1.7 ± 0.7 μM | acs.org |

| HepG2-ARE-C8 | Increased ARE reporter activity | Nrf2-mediated transcription | Dose-dependent increase | acs.org |

| Hepa1c1c7 | Inhibition of menadione-induced DNA damage | Detoxification of quinones | Effect reversed by dicumarol | acs.org |

Modulation of Antioxidant Enzyme Activity

Key antioxidant enzymes influenced by this compound include:

Heme Oxygenase-1 (HO-1): this compound has been shown to upregulate the expression of HO-1. spandidos-publications.comnih.gov In a model of renal ischemia/reperfusion injury, this compound significantly increased the mRNA and protein levels of HO-1. spandidos-publications.com This effect was linked to the activation of the Nrf2/HO-1 signaling pathway. spandidos-publications.com The induction of HO-1 is considered a key part of the anti-inflammatory activity of this compound. bioactivetech.pl

Superoxide Dismutase (SOD) and Catalase: this compound can influence the activity of SOD and catalase, which are crucial for detoxifying reactive oxygen species. mdpi.com It has been shown to upregulate the expression of these endogenous antioxidant enzymes. mdpi.com

Glutathione Peroxidase and Glutathione (GSH): this compound can also impact the glutathione system. It has been noted to increase the levels of glutathione (GSH), an important intracellular antioxidant. bioactivetech.plmdpi.com

The activation of the Nrf2 pathway is central to these effects. mdpi.comspandidos-publications.comnih.gov Studies have shown that this compound treatment leads to increased nuclear translocation of Nrf2, which in turn activates the transcription of genes for antioxidant enzymes like HO-1 and NQO1. spandidos-publications.comnih.gov In microglial BV2 cells, the anti-inflammatory effects of this compound were associated with the NRF2-ARE pathway and specifically the induction of HO-1. bioactivetech.pl

Anti-inflammatory Signal Transduction

Inhibition of Nuclear Factor-Kappa B (NFκB) Activation Pathways

This compound exerts significant anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comspandidos-publications.comaacrjournals.orgashpublications.orgspandidos-publications.comnih.govnih.govcapes.gov.brnih.govmdpi.commdpi.comspandidos-publications.com This inhibition occurs at multiple levels of the pathway, effectively suppressing the transcription of pro-inflammatory genes.

A primary mechanism of inhibition involves the IκB kinase (IKK) complex. acs.orgaacrjournals.orgashpublications.orgnih.govcapes.gov.br this compound has been shown to directly inhibit IKK activation. ashpublications.orgnih.govcapes.gov.br This is achieved through the covalent modification of cysteine residues within the IKKβ subunit. ashpublications.orgnih.govcapes.gov.brnih.gov Specifically, research points to the modification of cysteine residue 179 of IKKβ. ashpublications.orgnih.govcapes.gov.br This interaction prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. spandidos-publications.comaacrjournals.orgnih.govmdpi.comresearchgate.net As a result, the NF-κB p50-p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus. spandidos-publications.comaacrjournals.orgashpublications.orgnih.govcapes.gov.brresearchgate.net

Furthermore, this compound can directly target the p65 subunit of NF-κB. acs.orgashpublications.orgnih.govcapes.gov.br It has been demonstrated that this compound modifies cysteine residue 38 of the p65 protein, which inhibits its ability to bind to DNA. ashpublications.orgnih.govcapes.gov.br

Studies have consistently shown that this compound treatment leads to:

Decreased phosphorylation and degradation of IκBα. spandidos-publications.comaacrjournals.orgnih.govmdpi.comresearchgate.net

Reduced nuclear translocation of the p65 subunit. spandidos-publications.comashpublications.orgspandidos-publications.comnih.govcapes.gov.brresearchgate.net

Suppression of NF-κB-dependent reporter gene transcription. ashpublications.orgnih.govcapes.gov.brmdpi.com

This inhibitory effect on NF-κB has been observed in various cell types, including leukemia cells, gastric cancer cells, and endothelial cells, in response to stimuli like tumor necrosis factor-alpha (TNF-α). acs.orgspandidos-publications.comaacrjournals.org

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β, IL-12)

A key consequence of this compound's inhibition of the NF-κB pathway is the reduced production of pro-inflammatory cytokines. mdpi.commdpi.comnih.gov Research has demonstrated that this compound can significantly decrease the secretion of several key inflammatory mediators.

Tumor Necrosis Factor-α (TNF-α): this compound has been shown to inhibit the production of TNF-α in various models. mdpi.commdpi.comnih.gov In LPS-stimulated macrophages, it effectively reduces the release of this potent pro-inflammatory cytokine. mdpi.comresearchgate.net

Interleukin-6 (IL-6): The production of IL-6 is also suppressed by this compound. mdpi.commdpi.comnih.gov This has been observed in in vitro studies with macrophages and other cell types. mdpi.comnih.gov

Interleukin-1β (IL-1β): this compound has been shown to reduce the secretion of IL-1β, another critical cytokine in the inflammatory response. mdpi.commdpi.comnih.gov

Interleukin-12 (IL-12): Studies have highlighted this compound's ability to inhibit the production of IL-12, a key cytokine that drives T helper 1 (Th1) immune responses. nih.govmdpi.commetagenicsinstitute.comresearchgate.net This inhibition has been observed in stimulated macrophages. nih.govmdpi.comresearchgate.net In vivo studies have also shown that this effect can attenuate skin inflammation in models of chronic allergic contact dermatitis. nih.govmdpi.com

The mechanism for this modulation is largely attributed to the suppression of NF-κB activation, as the genes encoding these cytokines are regulated by this transcription factor. mdpi.commdpi.com By preventing the nuclear translocation of NF-κB, this compound effectively blocks the transcription of these pro-inflammatory genes. mdpi.commdpi.com

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Effect | Cell/Model System | Underlying Mechanism | Citation |

|---|---|---|---|---|

| TNF-α | Inhibition | LPS-stimulated macrophages | NF-κB inhibition | mdpi.comresearchgate.net |

| IL-6 | Inhibition | Macrophages, Chondrocytes | NF-κB inhibition | mdpi.comnih.govfrontiersin.org |

| IL-1β | Inhibition | LPS-activated macrophages | NF-κB inhibition | mdpi.comnih.gov |

| IL-12 | Inhibition | Stimulated macrophages, Chronic allergic contact dermatitis model | NF-κB inhibition | nih.govmdpi.comresearchgate.net |

Interaction with Farnesoid X Receptor (FXR) Agonism

This compound has been identified as an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. acs.orgbiologists.combiologists.comnih.gov This interaction represents another significant mechanism through which this compound exerts its biological effects.

Studies have shown that this compound can bind to the ligand-binding domain of FXR and activate it. acs.orgbiologists.com This activation has been demonstrated both in vitro and in vivo. acs.orgbiologists.combiologists.com For instance, research in obese-diabetic mice showed that this compound administration led to changes in the expression of several mRNAs that are consistent with FXR activation. acs.org

The activation of FXR by this compound can lead to several downstream effects, including:

Modulation of Bile Acid Homeostasis: FXR is a primary receptor for bile acids, and its activation by this compound can influence bile acid synthesis and transport. biologists.comnih.gov

Regulation of Lipid and Glucose Metabolism: FXR activation is known to inhibit de novo lipogenesis and gluconeogenesis, which can contribute to the beneficial effects of this compound on metabolic disorders. acs.org

It is worth noting that some research suggests this compound can act as both a direct agonist and an indirect modulator of FXR. biologists.com The interplay between this compound and FXR is complex and can be influenced by factors such as diet and the specific physiological context. nih.gov For example, in mice on a high-fat diet, this compound was shown to ameliorate liver dysfunction through both FXR-dependent and independent signaling pathways. nih.gov

Inhibition of COX-2 and PGE2 Pathways

This compound demonstrates anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) pathways. mdpi.comaacrjournals.orgresearchgate.netmedchemexpress.comselleckchem.com COX-2 is an inducible enzyme that plays a key role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, including the pro-inflammatory mediator PGE2. mdpi.com

Multiple studies have confirmed that this compound can inhibit the activity of both COX-1 and COX-2. aacrjournals.orgresearchgate.netmedchemexpress.comselleckchem.com This inhibition has been identified as a potential mechanism for its antitumor-promoting and anti-inflammatory effects. aacrjournals.orgresearchgate.net

The suppression of the COX-2/PGE2 pathway by this compound has been observed in various contexts:

Acne Pathogenesis: In models related to acne, this compound has been shown to inhibit pro-inflammatory mediators, including COX-2 and PGE2. mdpi.com

Intestinal Inflammation: In colon epithelial cells stimulated with TNF-α, this compound suppressed the expression of COX-2. mdpi.com Similarly, in intestinal epithelial cells treated with LPS, this compound inhibited the expression of COX-2. nih.gov

Osteoarthritis: In a model of osteoarthritis, this compound was found to decrease the production of PGE2 in chondrocytes stimulated with IL-1β. frontiersin.org

The inhibition of the COX-2 pathway is often linked to the suppression of NF-κB activation, as the COX-2 gene is a downstream target of NF-κB. mdpi.commdpi.com By inhibiting NF-κB, this compound can effectively downregulate the expression of COX-2 and subsequently reduce the production of PGE2, thereby mitigating inflammation. mdpi.commdpi.com

Antineoplastic Mechanisms in Cellular Models

This compound, a prenylated chalcone (B49325) derived from the hop plant (Humulus lupulus), has demonstrated significant antineoplastic activities in various cancer cell models. iiarjournals.orgnih.gov Its mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell growth and the induction of programmed cell death, known as apoptosis. frontiersin.org

Xanthohumol has been shown to effectively inhibit the proliferation of a wide range of human cancer cell lines. iiarjournals.orgfrontiersin.org This antiproliferative effect is observed in cancers of the breast, colon, prostate, ovary, and blood. iiarjournals.org Studies have demonstrated that xanthohumol's ability to halt cell growth is dose- and time-dependent. For instance, in colorectal cancer cell lines such as HCT116, SW620, and HT29, xanthohumol inhibited cell proliferation in a manner that was dependent on both the concentration of the compound and the duration of the treatment. ijbs.com Similarly, in breast cancer cells (MCF-7 and MDA-MB-231), cell growth inhibition was more pronounced with higher concentrations and longer exposure times. nih.gov

Research on various cancer cell lines, including those of the prostate (LNCaP, PC-3, DU145), has shown high sensitivity to xanthohumol, with significant growth inhibition occurring at concentrations in the micromolar range. frontiersin.org In human colon cancer cells (40-16), the half-maximal inhibitory concentrations (IC50) were observed to decrease with longer incubation periods, indicating a sustained inhibitory effect. nih.gov The antiproliferative properties of xanthohumol have also been noted in non-small cell lung cancer cells (A549), where it decreased cell proliferation while showing lower cytotoxicity to normal human lung fibroblasts. phcog.comnih.gov Furthermore, xanthohumol has been found to suppress the proliferation of esophageal squamous cell carcinoma cells and glioblastoma cells. researchgate.net

The underlying mechanisms for this inhibition of proliferation are linked to the compound's ability to interfere with key signaling pathways that regulate cell growth and survival, such as the STAT3, Akt, and NF-κB pathways. frontiersin.org By downregulating these pathways, xanthohumol can effectively arrest the uncontrolled proliferation that is characteristic of cancer cells. frontiersin.org

Table 1: Effect of Xanthohumol on Cancer Cell Proliferation

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| HCT116, SW620, HT29 | Colorectal Cancer | Dose- and time-dependent inhibition of cell proliferation. | ijbs.comresearchgate.net |

| MCF-7, MDA-MB-231 | Breast Cancer | Dose- and time-dependent inhibition of cell growth. | nih.gov |

| LNCaP, PC-3, DU145 | Prostate Cancer | Highly sensitive to xanthohumol, leading to growth inhibition. | frontiersin.org |

| 40-16 | Colon Cancer | IC50 values decreased with longer incubation times. | nih.gov |

| A549 | Non-Small Cell Lung Cancer | Decreased cell proliferation with low cytotoxicity to normal cells. | phcog.comnih.gov |

| SGC-7901, SNU216, SNU668 | Gastric Cancer | Reduced viability in cancer cells but not in non-tumorigenic gastric cells. | nih.gov |

| KYSE30 | Esophageal Squamous Cell Carcinoma | Suppressed proliferation, foci formation, and colony growth. | researchgate.net |

A primary mechanism through which xanthohumol exerts its anticancer effects is the induction of apoptosis, or programmed cell death. iiarjournals.orgfrontiersin.org This process is crucial for eliminating malignant cells and is a key target for many cancer therapies. Xanthohumol has been shown to trigger apoptosis in a variety of cancer cell types, including those of the prostate, liver, and lung. iiarjournals.orgphcog.comspandidos-publications.com

Central to the apoptotic process is the activation of a family of cysteine proteases known as caspases. Xanthohumol has been consistently shown to activate these key executioners of apoptosis. In human prostate cancer cells, xanthohumol treatment leads to the cleavage and activation of initiator caspases-8 and -9, as well as the effector caspase-3. iiarjournals.org Similarly, in human liver cancer (HepG2) and non-small cell lung cancer (A549) cells, xanthohumol treatment resulted in a significant increase in the activity of caspase-3, -8, and -9. phcog.comnih.govspandidos-publications.com The activation of caspase-3 and -9 has also been observed in human malignant glioblastoma cells following exposure to xanthohumol. acs.org

In colon cancer cells, xanthohumol induces the activation of caspases-3, -7, -8, and -9. nih.gov Studies on gastric cancer cells (SGC-7901) also reveal that xanthohumol upregulates caspase-3 as part of its apoptotic mechanism. nih.gov Furthermore, in breast cancer cells, an increase in cleaved caspase-3 is observed with increasing doses of xanthohumol, indicating the involvement of the caspase cascade in the apoptotic pathway. spandidos-publications.com This broad-spectrum activation of caspases across different cancer types highlights a conserved mechanism of xanthohumol-induced apoptosis.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial pathway of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.combiomolther.org Xanthohumol has been found to modulate the expression of these proteins to favor apoptosis.

In several cancer cell lines, xanthohumol treatment leads to the downregulation of anti-apoptotic proteins. For example, in human prostate cancer cells, xanthohumol inhibits the expression of Bcl-2. iiarjournals.org Similarly, in human colon cancer cells, a reduction in Bcl-2 expression is observed after treatment. nih.gov In gastric cancer cells, xanthohumol downregulates the anti-apoptotic proteins Bcl-xL and Bcl-2. nih.gov This effect is also seen in B-chronic lymphocytic leukemia cells, where xanthohumol leads to the downregulation of Mcl-1, Bcl-xL, and Bcl-2. ashpublications.org

Concurrently, xanthohumol can upregulate pro-apoptotic proteins. In gastric cancer cells, it increases the expression of the pro-apoptotic protein Bax. nih.gov In human liver cancer cells, xanthohumol treatment leads to a downregulation of the Bcl-2/Bax expression ratio, which promotes apoptosis. spandidos-publications.comnih.gov The modulation of these Bcl-2 family proteins by xanthohumol shifts the cellular balance towards apoptosis, thereby contributing to its anticancer activity.

Table 2: Modulation of Bcl-2 Family Proteins by Xanthohumol

| Cell Line | Cancer Type | Effect on Bcl-2 Family Proteins | Reference |

|---|---|---|---|

| PC-3, C4-2 | Prostate Cancer | Inhibition of Bcl-2. | iiarjournals.org |

| 40-16 | Colon Cancer | Downregulation of Bcl-2. | nih.gov |

| SGC-7901 | Gastric Cancer | Downregulation of Bcl-xL and Bcl-2; Upregulation of Bax and Bid. | nih.gov |

| HepG2 | Liver Cancer | Downregulation of Bcl-2/Bax ratio. | spandidos-publications.comnih.gov |

| B-CLL | B-Chronic Lymphocytic Leukemia | Downregulation of Mcl-1, Bcl-xL, and Bcl-2. | ashpublications.org |

| T98G | Malignant Glioblastoma | Downregulation of Bcl-2. | acs.org |

Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair, and its cleavage by activated caspases is a hallmark of apoptosis. Xanthohumol treatment has been shown to induce PARP cleavage in various cancer cell lines. In human prostate cancer cells, xanthohumol induces the cleavage of PARP-1. iiarjournals.org This finding is consistent across multiple studies and cancer types.

For instance, in human colon cancer cells, the cleaved 89 kDa fragment of PARP is detected following xanthohumol treatment, indicating apoptosis induction. nih.gov Similarly, in human liver cancer cells, xanthohumol promotes the expression of cleaved PARP. spandidos-publications.comnih.gov In gastric cancer cells, xanthohumol upregulates PARP as part of its apoptotic mechanism. nih.gov Furthermore, in breast cancer cells, an increase in cleaved PARP is observed with increasing doses of xanthohumol. spandidos-publications.com The cleavage of PARP by xanthohumol serves as a clear indicator of its ability to induce caspase-dependent apoptosis in cancer cells.

Apoptosis can be initiated through two main pathways: the extrinsic or death receptor pathway, and the intrinsic or mitochondrial pathway. Research indicates that xanthohumol can activate both of these pathways to induce apoptosis in cancer cells.

The death receptor pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Xanthohumol has been shown to cause the cleavage and activation of procaspase-8 in prostate cancer cells, suggesting the involvement of the death receptor pathway. iiarjournals.org In non-small cell lung cancer cells and colon cancer cells, the activation of caspase-8 further supports the role of this extrinsic pathway. nih.govphcog.comnih.gov

The mitochondrial pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. Xanthohumol activates this pathway by causing mitochondrial depolarization and the release of cytochrome c from the mitochondria into the cytosol. iiarjournals.org This is observed in prostate cancer cells, where xanthohumol induces the cleavage of procaspase-9, a key event in the mitochondrial pathway. iiarjournals.org The activation of caspase-9 has also been reported in non-small cell lung cancer cells, colon cancer cells, and malignant glioblastoma cells treated with xanthohumol. nih.govphcog.comnih.govacs.org In some cancer types, such as neuroblastoma, xanthohumol has been found to increase the expression of death receptor 5 (DR5), further enhancing its pro-apoptotic effects. nih.gov The ability of xanthohumol to engage both the death receptor and mitochondrial pathways underscores its robust pro-apoptotic capabilities. nih.gov

Cell Cycle Arrest (e.g., G1 and S phases)

Xanthohumol has been shown to induce cell cycle arrest at different phases, primarily the G1 and S phases, in various cell lines. In esophageal squamous cell carcinoma (ESCC) cells, treatment with xanthohumol resulted in a significant arrest in the G1 phase of the cell cycle. frontiersin.org This was accompanied by a decrease in the expression of cyclin D1 and cyclin D3, which are key regulatory proteins for G1 phase progression. frontiersin.org Similarly, in breast cancer cells (MCF-7 and MDA-MB-231), xanthohumol induced G0/G1 cell cycle arrest. semanticscholar.org

Conversely, in other cancer cell types, xanthohumol causes an S-phase arrest. In the estrogen receptor-negative MDA-MB-435 mammary adenocarcinoma cell line, xanthohumol treatment led to a dose-dependent accumulation of cells in the S phase. aacrjournals.org This was also observed in A549 non-small cell lung cancer cells, where xanthohumol induced a significant accumulation of cells in the S phase. nih.gov For instance, the percentage of A549 cells in S phase increased from 8.94% in untreated cells to 46.95% in cells treated with 42 μM xanthohumol. nih.gov Studies on NG108-15 neuroblastoma-glioma hybrid cells also demonstrated that xanthohumol can arrest the cell cycle at the G1/S transition. researchgate.net

Table 1: Effect of Xanthohumol on Cell Cycle Progression in A549 Cells

| Xanthohumol Concentration (μM) | Percentage of Cells in S Phase |

| 0 | 8.94 ± 0.23% |

| 14 | 12.34 ± 1.09% |

| 28 | 16.43 ± 1.52% |

| 42 | 46.95 ± 2.03% |

Data sourced from a study on A549 non-small cell lung cancer cells. nih.gov

Inhibition of DNA Synthesis and Polymerase Activity

A key mechanism underlying the antiproliferative effects of xanthohumol is its ability to inhibit DNA synthesis. Research has shown that xanthohumol can directly inhibit the activity of DNA polymerase α, a crucial enzyme for DNA replication. aacrjournals.orgnih.govnih.gov In vitro assays demonstrated that xanthohumol inhibited DNA polymerase α activity. aacrjournals.org This enzymatic inhibition translates to a reduction in DNA synthesis within cells. In MDA-MB-435 mammary adenocarcinoma cells, treatment with xanthohumol for 48 hours resulted in a 59.6% inhibition of thymidine (B127349) incorporation into newly synthesized DNA at a concentration of 25.0 μM. aacrjournals.org This inhibition of DNA synthesis is a contributing factor to the observed S-phase cell cycle arrest in these cells. aacrjournals.orgmdpi.comresearchgate.net

Anti-angiogenic Mechanisms

Xanthohumol exhibits potent anti-angiogenic properties by interfering with multiple steps in the process of new blood vessel formation.

Inhibition of Endothelial Cell Invasion and Migration

A critical aspect of angiogenesis is the ability of endothelial cells to invade the surrounding matrix and migrate to form new vascular structures. Xanthohumol has been demonstrated to effectively inhibit these processes. nih.govnih.govmdpi.com In studies using human umbilical vein endothelial cells (HUVECs), xanthohumol was shown to negatively interfere with their ability to migrate and invade. nih.gov This inhibition is a fundamental part of its anti-angiogenic activity. mdpi.com

Blockage of Specific Pathways (e.g., NF-κB, Akt) in Endothelial Cells

The anti-angiogenic effects of xanthohumol are mediated through the modulation of key signaling pathways in endothelial cells, particularly the NF-κB and Akt pathways. nih.govmdpi.com Xanthohumol has been shown to repress both of these pathways. nih.gov The inhibition of NF-κB activation and the subsequent blockage of its translocation to the nucleus is one of the mechanisms by which xanthohumol exerts its anti-angiogenic activity. nih.gov Additionally, xanthohumol inhibits the phosphorylation of Akt in endothelial cells, further contributing to its anti-angiogenic effects. nih.govnih.gov

Modulation of Specific Signaling Pathways

Xanthohumol's biological activities are intricately linked to its ability to modulate specific intracellular signaling cascades.

Akt/mTORC1/p70S6K/4EBP1 Pathways

Xanthohumol has been shown to inhibit the Akt/mTORC1 signaling pathway. nih.gov In human endothelial cells, treatment with 10μM xanthohumol for one hour led to a significant decrease in the phosphorylation of Akt at the Threonine 308 position. nih.govresearchgate.net This inactivation of Akt has downstream consequences. Consistent with the inhibition of Akt, xanthohumol treatment also decreased the phosphorylation of mTOR at Serine 2448, as well as the phosphorylation of its downstream targets, p70S6K and 4EBP1. nih.govresearchgate.net The mTORC1 complex, which includes mTOR, Raptor, and GβL, plays a crucial role in regulating protein synthesis by activating p70S6K and inactivating 4EBP1. haematologica.org By inhibiting this cascade, xanthohumol can effectively modulate cellular processes controlled by this pathway. Interestingly, the inactivation of the Akt pathway by xanthohumol appears to occur independently of AMPK activation, suggesting that these are two distinct molecular cascades targeted by the compound in endothelial cells. nih.govresearchgate.net

Notch Signaling Pathway (e.g., Notch1/HES-1)

Xanthohumol has been shown to interfere with the Notch signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. plos.orgnih.gov Dysregulation of this pathway is implicated in various cancers. Research has demonstrated that xanthohumol can inhibit the Notch1 signaling pathway, leading to a reduction in the expression of its downstream target, Hairy and Enhancer of Split-1 (HES-1). plos.orgnih.govnih.gov

In studies on human hepatocellular carcinoma (HCC) cell lines, treatment with xanthohumol resulted in a significant decrease in the active form of Notch1. plos.orgnih.gov This inhibition was associated with a corresponding reduction in the protein levels of HES-1. plos.orgnih.gov The mechanism appears to be, at least in part, at the transcriptional level, as xanthohumol has been observed to decrease the transcription of HES-1. researchgate.net Similar inhibitory effects on Notch1 and HES-1 have also been reported in pancreatic cancer cells. nih.gov The suppression of the Notch1/HES-1 axis by xanthohumol is linked to the induction of apoptosis and the inhibition of cancer cell growth. plos.orgnih.gov

Table 1: Effect of Xanthohumol on Notch Signaling Pathway Components

| Cell Line | Treatment | Effect on Notch1 | Effect on HES-1 | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma (Huh-7, Hep3B, HepG2, SK-Hep-1) | Xanthohumol | Dramatically reduced | Reduced | plos.orgnih.gov |

| Pancreatic Cancer (MiaPaCa-2, PANC-1) | Xanthohumol | Markedly decreased | Reduced (cell-line specific variations observed) | nih.gov |

| Breast Cancer (MCF-7, MDA-MB-231) | Xanthohumol | Decreased expression | Decreased transcription | researchgate.netspandidos-publications.com |

STAT3 Activation Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and inflammation. Constitutive activation of the STAT3 pathway is a hallmark of many cancers. Studies have identified xanthohumol as an inhibitor of STAT3 activation. nih.govspandidos-publications.comspandidos-publications.com

In human cholangiocarcinoma (CCA) cells, xanthohumol has been shown to inhibit STAT3 activation in a dose-dependent manner. spandidos-publications.comspandidos-publications.com Specifically, a concentration of 20 µM partially inhibited IL-6-induced STAT3 activation, while a 50 µM concentration led to complete inhibition. nih.govspandidos-publications.com This inhibition of STAT3 activity is associated with a significant reduction in CCA cell growth and the induction of apoptosis. nih.govspandidos-publications.comspandidos-publications.com In vivo studies using a CCA xenograft model in mice further confirmed these findings, showing that oral administration of xanthohumol reduced tumor growth and STAT3 activation in the tumor tissues. spandidos-publications.comtci-thaijo.orgresearchgate.net The mechanism underlying this effect appears to involve the suppression of the Akt-NFκB signaling pathway, which is upstream of STAT3. nih.govspandidos-publications.com

Table 2: Research Findings on Xanthohumol and STAT3 Activation in Cholangiocarcinoma (CCA)

| Model System | Xanthohumol Concentration | Key Findings | Reference |

|---|---|---|---|

| In vitro (CCA cell lines) | 20 µM | Partial inhibition of IL-6-induced STAT3 activation | nih.govspandidos-publications.com |

| In vitro (CCA cell lines) | 50 µM | Complete inhibition of IL-6-induced STAT3 activation, reduced cell growth, induced apoptosis | nih.govspandidos-publications.comspandidos-publications.com |

| In vivo (CCA xenograft mice) | 50 µM in drinking water | Reduced tumor growth, inhibited STAT3 activation in tumor tissue | spandidos-publications.comtci-thaijo.orgresearchgate.net |

AMPK Activation (e.g., via CaMKKβ)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Several natural compounds exert their biological effects through the activation of AMPK. nih.govmdpi.com

Xanthohumol has been identified as an activator of AMPK in endothelial cells. nih.gov This activation is a key mechanism behind its anti-angiogenic effects. nih.gov The activation of AMPK by xanthohumol is mediated, at least in part, by the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), while the LKB1 kinase, another major upstream activator of AMPK, does not seem to be involved. nih.govresearchgate.net The activation of the CaMKKβ/AMPK pathway by xanthohumol leads to downstream effects such as the inhibition of endothelial cell functions required for angiogenesis. nih.gov

Modulation of Metabolic Homeostasis Pathways

Glucose Metabolism Regulation (e.g., Insulin (B600854) Resistance, Glucose Tolerance)

Xanthohumol and its derivatives have demonstrated beneficial effects on glucose metabolism, particularly in the context of metabolic syndrome. jobesitydiseases.comoregonstate.edu In animal models of diet-induced obesity, supplementation with xanthohumol has been shown to improve glucose tolerance and insulin sensitivity. oregonstate.edueuropeanreview.org

Studies in obese mice revealed that treatment with xanthohumol resulted in improved insulin sensitivity, as demonstrated by smaller increases and a more rapid recovery of blood glucose levels during a glucose tolerance test. oregonstate.edu Furthermore, some derivatives of xanthohumol have been found to significantly reduce fasting plasma glucose and insulin levels. oregonstate.edu These findings suggest a protective effect against the development of insulin resistance. jobesitydiseases.comoregonstate.edu The mechanisms are thought to involve the modulation of various metabolic pathways, including a metabolic switch from fatty acid synthesis to oxidation and the promotion of glucose uptake in muscle. jobesitydiseases.com

Lipid Metabolism Modulation

Inhibition of Triglyceride Synthesis

A key aspect of xanthohumol's role in lipid metabolism is its ability to inhibit the synthesis of triglycerides. This is achieved through the inhibition of diacylglycerol acyltransferase (DGAT), a crucial enzyme that catalyzes the final step in triglyceride biosynthesis. nih.govscbt.comtocris.com

Research focusing on the DGAT inhibitory activity of compounds from hops led to the isolation and identification of not only xanthohumol but also a related new compound designated as This compound . nih.gov Both compounds were found to inhibit DGAT activity in rat liver microsomes. nih.gov Specifically, xanthohumol and this compound inhibited DGAT activity with IC50 values of 50.3 µM and 194 µM, respectively. nih.gov Further studies in intact Raji cells showed that they preferentially inhibit the formation of triacylglycerol, confirming their inhibitory action on DGAT in living cells. nih.gov This inhibition of triglyceride synthesis is a key mechanism contributing to the potential of these compounds in addressing conditions like hypertriglyceridemia. researchgate.net

Table 3: Inhibitory Activity of Xanthohumol and this compound on Diacylglycerol Acyltransferase (DGAT)

| Compound | IC50 Value (in rat liver microsomes) | Source |

|---|---|---|

| Xanthohumol | 50.3 µM | nih.gov |

| This compound | 194 µM | nih.gov |

Diacylglycerol Acyltransferase (DGAT) Activity Modulation

This compound has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a critical enzyme in the synthesis of triglycerides. nih.govebi.ac.uk DGAT catalyzes the final step in the primary pathway for triglyceride formation. Studies using rat liver microsomes demonstrated that this compound inhibits DGAT activity. nih.govchemfaces.com

In comparative studies, both xanthohumol and this compound were shown to inhibit DGAT. This compound exhibited an IC50 value of 194 µM in rat liver microsomes, compared to 50.3 µM for xanthohumol. nih.govebi.ac.ukchemfaces.com Furthermore, in intact Raji cells, this compound showed a preferential inhibition of triacylglycerol formation, suggesting it acts with a degree of selectivity within living cells. nih.govebi.ac.uk This modulation of DGAT activity highlights a key mechanism through which this compound can influence lipid metabolism. scbt.comfrontiersin.org

Table 1: Inhibitory Concentration (IC50) of Xanthohumols on DGAT Activity

| Compound | IC50 (in rat liver microsomes) | Source |

|---|---|---|

| This compound | 194 µM | nih.gov, ebi.ac.uk, chemfaces.com |

| Xanthohumol | 50.3 µM | nih.gov, ebi.ac.uk, chemfaces.com |

Microsomal Triglyceride Transfer Protein (MTP) Inhibition

While the related compound xanthohumol has been investigated for its inhibitory effects on microsomal triglyceride transfer protein (MTP) activity, specific preclinical data detailing the direct modulation of MTP by this compound are not extensively documented in the scientific literature. jobesitydiseases.comfrontiersin.orgresearchgate.netresearchgate.net MTP is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.

Cholesterol Efflux and Transport Optimization (e.g., HDL Metabolic Pathways, CETP inhibition)

Research into the optimization of cholesterol transport pathways has focused on the parent compound, xanthohumol. Studies have shown that xanthohumol can inhibit the cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. plos.orgcabidigitallibrary.org This inhibition is linked to increased levels of high-density lipoprotein (HDL) cholesterol. jobesitydiseases.complos.org However, specific studies detailing the direct effects of this compound on CETP activity and broader HDL metabolic pathways are not available in the current body of research.

Neuroprotective Mechanisms (Preclinical Studies)

Preclinical research into the neuroprotective effects of prenylated flavonoids has primarily centered on xanthohumol. mdpi.come-century.us These studies have explored various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions in neurological contexts. frontiersin.orgnih.govnih.gov However, dedicated preclinical studies focusing solely on the neuroprotective mechanisms of this compound are limited.

Protection against Oxidative Stress in Neuronal Cells

Studies on xanthohumol have demonstrated its ability to protect neuronal cells from oxidative stress by activating the Nrf2 pathway and scavenging reactive oxygen species (ROS). mdpi.comfrontiersin.orgnih.gov This action helps preserve neuronal integrity and function. mdpi.com There is a lack of specific research isolating the direct effects of this compound on oxidative stress in neuronal cells.

Anti-inflammatory Effects in Neurological Contexts

The anti-inflammatory properties of xanthohumol in neurological settings have been documented, showing an ability to suppress pro-inflammatory mediators and the activation of microglia. mdpi.come-century.usacs.org This is a crucial aspect of neuroprotection, as neuroinflammation contributes to the progression of many neurodegenerative conditions. mdpi.comresearchgate.net Specific investigations into the anti-inflammatory effects of this compound within neurological contexts have not been reported.

Anti-apoptotic Effects in Neuronal Models

Xanthohumol has been shown to inhibit apoptotic pathways in neuronal cells, thereby reducing the programmed cell death that is a hallmark of many neurodegenerative diseases. mdpi.come-century.usnih.gov It achieves this by modulating key signaling proteins involved in apoptosis. mdpi.comnih.gov Research specifically evaluating the anti-apoptotic effects of this compound in neuronal models is currently unavailable.

Acetylcholinesterase (AChE) Inhibition

Xanthohumol has been identified as an inhibitor of cholinesterases, the key enzymes in the pathology of Alzheimer's disease. researchgate.net In vitro studies have demonstrated its ability to moderately inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study reported an IC50 value of 71.34 μM for xanthohumol against AChE and 32.67 μM against BChE. researchgate.netnih.gov Another study corroborated its AChE inhibitory activity with a reported IC50 value of 7.19 μM. nih.gov These findings suggest that xanthohumol could be a potential lead molecule for the development of new cholinesterase inhibitors. researchgate.netnih.gov

Table 1: Cholinesterase Inhibitory Activity of Xanthohumol

| Enzyme | IC50 Value (μM) | Reference |

| Acetylcholinesterase (AChE) | 71.34 | researchgate.netnih.gov |

| Acetylcholinesterase (AChE) | 7.19 | nih.gov |

| Butyrylcholinesterase (BChE) | 32.67 | researchgate.netnih.gov |

Antimicrobial and Antiviral Activity

Xanthohumol demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. nih.govsemanticscholar.org Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various pathogenic strains. For Staphylococcus aureus, MIC values for pure xanthohumol have been reported in the range of 15.6–62.5 μg/mL. nih.govscispace.com It has also shown considerable activity against methicillin-resistant S. aureus (MRSA) with an MIC value of 3.9 µg/mL. nih.gov

The compound is particularly effective against bacteria implicated in acne vulgaris. google.com Strong inhibitory activity has been recorded against Propionibacterium acnes (now known as Cutibacterium acnes), with MIC values ranging from 1 to 3 μg/mL. akjournals.comturkjdermatol.com This potent activity is comparable to some antibiotics used in acne treatment. turkjdermatol.com Further studies have established MICs for xanthohumol against other Gram-positive bacteria such as Bacteroides fragilis (10-56 μg/mL) and Clostridium perfringens (up to 56 μg/mL). akjournals.com

Table 2: Antibacterial Activity of Xanthohumol (MIC Values)

| Bacterial Strain | Type | MIC Value (μg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 15.6 - 62.5 | nih.govscispace.com |

| Staphylococcus aureus (MRSA) | Gram-positive | 3.9 | nih.gov |

| Propionibacterium acnes | Gram-positive | 1 - 3 | akjournals.com |

| Staphylococcus pyogenes | Gram-positive | 1 - 3 | akjournals.com |

| Kocuria rhizophila | Gram-positive | 1 - 3 | akjournals.com |

| Bacteroides fragilis | Gram-positive | 10 - 56 | akjournals.com |

| Clostridium difficile | Gram-positive | 32 - 107 | akjournals.com |

| Clostridium perfringens | Gram-positive | up to 56 | akjournals.com |

Xanthohumol has demonstrated activity against various fungal species. It has been shown to be active against Trichophyton spp. and slightly active against Mucor rouxianus. mdpi.com For the fungus Candida albicans, a common opportunistic pathogen, the MIC for xanthohumol has been determined to be 50 µM. mdpi.com In the context of plant pathogens, xanthohumol has shown significant activity against Venturia inaequalis, the fungus causing apple scab, with IC50 values of 1.6 and 5.1 mg·L⁻¹ for two different strains. mdpi.com It also exhibited inhibitory activity against three Fusarium species, with MIC50 values ranging from 15 to 100 mg·L⁻¹. mdpi.com

Table 3: Antifungal Activity of Xanthohumol

| Fungal Species | Activity Metric | Value | Reference |

| Candida albicans | MIC | 50 µM | mdpi.com |

| Venturia inaequalis (Strain 1) | IC50 | 1.6 mg·L⁻¹ | mdpi.com |

| Venturia inaequalis (Strain 2) | IC50 | 5.1 mg·L⁻¹ | mdpi.com |

| Fusarium spp. | MIC50 | 15 - 100 mg·L⁻¹ | mdpi.com |

| Trichophyton spp. | - | Active | mdpi.com |

The antiviral properties of xanthohumol have been investigated against a range of both DNA and RNA viruses. nih.gov It has been identified as a potent pan-inhibitor of various coronaviruses by targeting the main protease (Mpro), which is essential for viral replication. mdpi.comnih.gov It inhibited the SARS-CoV-2 betacoronavirus with an IC50 value of 1.53 μM and the PEDV alphacoronavirus with an IC50 of 7.51 μM. mdpi.comnih.govmdpi.com Xanthohumol has also demonstrated weak to moderate activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and cytomegalovirus (CMV), with IC50 values in the low microgram per milliliter range. nih.govmdpi.com Specifically, it inhibits HSV-1 with an IC50 of 2.7 μg/mL and CMV with an IC50 of 2.5 μg/mL. nih.gov Additionally, it has been shown to inhibit the bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus (HCV). nih.govmdpi.com

Table 4: Antiviral Activity of Xanthohumol (IC50 Values)

| Virus | Type | IC50 Value | Reference |

| SARS-CoV-2 | Betacoronavirus | 1.53 μM | mdpi.comnih.govmdpi.com |

| PEDV | Alphacoronavirus | 7.51 μM | mdpi.comnih.govmdpi.com |

| Herpes Simplex Virus-1 (HSV-1) | DNA Virus | 2.7 μg/mL | nih.gov |

| Herpes Simplex Virus-2 (HSV-2) | DNA Virus | Low μg/mL range | nih.gov |

| Cytomegalovirus (CMV) | DNA Virus | 2.5 μg/mL | nih.gov |

| Bovine Viral Diarrhea Virus (BVDV) | RNA Virus | Low μg/mL range | nih.gov |

| Human Immunodeficiency Virus (HIV) | RNA Virus | ~20.74 μg/mL | nih.gov |

Bacterial biofilms present a significant challenge due to their increased resistance to antimicrobial agents. Xanthohumol has demonstrated potent activity against biofilms, particularly those formed by Staphylococcus aureus. nih.gov In vitro studies show that xanthohumol at sub-MIC concentrations can decrease the adhesion of staphylococci to surfaces, thereby inhibiting the initial formation of biofilms. nih.gov

Furthermore, xanthohumol is effective at eradicating mature biofilms. When applied to an already-formed S. aureus biofilm, pure xanthohumol at its MIC reduced biofilm viability by 86.5%. nih.govresearchgate.net At double its MIC, it achieved almost complete biofilm eradication (97–99%). nih.gov The compound is capable of penetrating the biofilm matrix and reducing the number of viable bacterial cells within it. nih.gov At concentrations of approximately 60 μg/mL, xanthohumol was able to reduce the number of surviving bacterial cells in the biofilm to zero. nih.gov

Hepatic Cellular Modulation (Preclinical Studies)

Preclinical studies have revealed that xanthohumol exerts multiple protective effects on liver cells. It has been shown to ameliorate hepatic steatosis by modulating bile acid concentrations and influencing farnesoid X receptor (FXR) signaling pathways. sochob.cl Xanthohumol can inhibit several critical pathophysiological steps in the development of chronic liver disease. nih.gov

A key mechanism is its effect on hepatic stellate cells (HSCs), which are central to liver fibrogenesis. Xanthohumol inhibits the activation of primary human HSCs and can induce apoptosis in activated HSCs, without harming the viability of primary human hepatocytes. mdpi.com It also inhibits the activation of NF-κB and the expression of NF-κB-dependent pro-inflammatory genes in these cells. mdpi.com In a zebrafish model fed a high-fat diet, xanthohumol significantly reduced plasma triglyceride and cholesterol levels and decreased hepatic ANGPTL3 protein levels, indicating its potential to modulate lipid profiles. nih.gov Research in liver cancer cell lines, such as HepG2 and Huh7, shows that xanthohumol can halt cell growth and induce apoptosis. oregonstate.edu

Inhibition of Hepatic Stellate Cell Activation and Pro-fibrogenic Genotype

Xanthohumol has demonstrated notable hepatoprotective effects, particularly in the context of liver fibrosis. hop-quencher.comnih.govnih.gov The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis. nih.gov Research indicates that xanthohumol can inhibit several key pathophysiological steps in the progression of chronic liver disease, including the activation and pro-fibrogenic characteristics of HSCs. hop-quencher.comnih.govnih.gov

In in vitro studies, xanthohumol has been shown to inhibit the activation of primary human HSCs. nih.govresearchgate.net Furthermore, it can induce apoptosis (programmed cell death) in already activated HSCs in a dose-dependent manner, while not harming primary human hepatocytes at similar concentrations. researchgate.net This selective action suggests a potential for targeting the fibrogenic process without causing general liver toxicity. The compound also suppresses the expression of pro-inflammatory and pro-fibrogenic genes within these cells. nih.gov By preventing the excessive formation and deposition of extracellular matrix, as well as inhibiting the proliferation of activated HSCs, xanthohumol addresses key drivers of liver fibrosis. nih.gov

Modulation of Drug Metabolism Enzymes (e.g., CYP enzymes)

Xanthohumol and its related prenylflavonoids have been shown to interact with drug-metabolizing enzymes (DMEs), which can have significant pharmacological implications. researchgate.netnih.gov The cytochrome P450 (CYP) family of enzymes is a major component of this system, responsible for the metabolism of a vast array of xenobiotics, including many clinical drugs. researchgate.netfrontiersin.orgbenthamscience.com